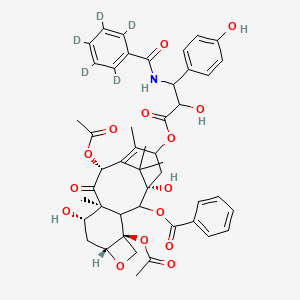

3'-p-Hydroxy paclitaxel-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C47H51NO15 |

|---|---|

Poids moléculaire |

874.9 g/mol |

Nom IUPAC |

[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |

Clé InChI |

XKSMHFPSILYEIA-DAHDJECYSA-N |

Origine du produit |

United States |

Foundational & Exploratory

The Role of 3'-p-Hydroxy Paclitaxel-d5 in Advancing Cancer Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and non-small cell lung cancers. Its efficacy is, however, influenced by its metabolic fate within the body. A key metabolite in this process is 3'-p-hydroxy paclitaxel. Understanding the formation and clearance of this metabolite is crucial for optimizing paclitaxel therapy and managing its toxicity. The deuterated analog, 3'-p-Hydroxy paclitaxel-d5 (B16692), serves as an indispensable tool in the precise quantification of paclitaxel and its metabolites, thereby aiding in pharmacokinetic studies and the development of more effective cancer treatments. This technical guide provides an in-depth overview of the use of 3'-p-Hydroxy paclitaxel-d5 in research, complete with experimental protocols and quantitative data.

The Metabolic Journey of Paclitaxel

Paclitaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main enzymes responsible for its biotransformation are CYP2C8 and CYP3A4.[1][2] CYP3A4 catalyzes the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring to form 3'-p-hydroxy paclitaxel.[3] Concurrently, CYP2C8 is responsible for the formation of 6α-hydroxypaclitaxel. These hydroxylated metabolites are more water-soluble than the parent drug, facilitating their excretion from the body. While 3'-p-hydroxy paclitaxel is less pharmacologically active than paclitaxel, it still contributes to the overall antitumor effect. The rate of metabolism and the resulting concentration of these metabolites can vary significantly among individuals, impacting both the efficacy and toxicity of the treatment.

References

- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse | MDPI [mdpi.com]

- 3. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

3'-p-Hydroxy paclitaxel-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a paclitaxel (B517696) metabolite. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in metabolic studies.

Compound Identification and Physical Properties

3'-p-Hydroxy paclitaxel-d5 is the deuterium-labeled form of 3'-p-Hydroxy paclitaxel.[1][2] The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

| Identifier | Value | Source |

| Product Name | This compound | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4] |

| Molecular Formula | C47H46D5NO15 | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5] |

| Molecular Weight | 874.94 g/mol | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5] |

| Unlabelled CAS Number | 132160-32-8 | LGC Standards[3] |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[1][4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | Aquigen Bio Sciences[6] |

Analytical Specifications

While a specific Certificate of Analysis for this compound was not publicly available, the following table represents typical specifications based on a Certificate of Analysis for a closely related compound, 6α,3'-p-Dihydroxy Paclitaxel-d5, and general quality control standards for such reference materials.

| Test | Specification | Example Result |

| Appearance | Off-white solid | Complies |

| Identification (NMR) | Consistent with structure | Complies |

| Identification (Mass Spectrometry) | Consistent with structure | Complies |

| Isotopic Purity | ≥ 95% | 97.2% |

| Purity (TLC) | ≥ 95% | 96% |

| Melting Point | > 190 °C (dec.) | > 190 °C (dec.) |

Data for "Example Result" is derived from the Certificate of Analysis for 6α,3'-p-Dihydroxy Paclitaxel-d5 provided by Santa Cruz Biotechnology.[7]

Experimental Protocols

Detailed, lot-specific experimental protocols are typically provided with the Certificate of Analysis upon purchase. However, the following sections describe the general methodologies used for the quality control testing of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A validated HPLC method for paclitaxel and its related substances would typically involve the following:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase column, such as an Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm), is commonly used for paclitaxel and its derivatives.[8]

-

Mobile Phase: A gradient mobile phase consisting of acetonitrile (B52724) and water is often employed.[8]

-

Flow Rate: A typical flow rate is around 1.2 ml/min.[8]

-

Detection: UV detection at a wavelength of 227 nm is suitable for paclitaxel and its analogs.[8]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and glacial acetic acid (200:1).[8]

Mass Spectrometry (MS) for Identification and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of the compound, as well as to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the deuterated analog will result in a characteristic mass shift compared to the unlabeled compound.

-

Data Analysis: The isotopic distribution is analyzed to confirm the incorporation of deuterium atoms and to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are compared to the expected values for the structure of this compound to confirm its identity.

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a reference standard like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Metabolism of Paclitaxel to 3'-p-Hydroxypaclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the widely used chemotherapeutic agent paclitaxel (B517696) to its metabolite, 3'-p-hydroxypaclitaxel (B27951). The document details the enzymatic pathways involved, with a focus on the key cytochrome P450 isoforms. It presents quantitative kinetic data, detailed experimental protocols for in vitro metabolism and analytical quantification, and visual representations of the metabolic pathway and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in oncology drug development and metabolism studies, facilitating a deeper understanding of paclitaxel's biotransformation and its implications.

Introduction

Paclitaxel is a potent anti-cancer drug that is extensively used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer[1]. The efficacy and toxicity of paclitaxel are influenced by its pharmacokinetic profile, a significant component of which is its hepatic metabolism[1][2]. The primary route of paclitaxel elimination is through metabolism by the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of several hydroxylated metabolites[1].

While the major metabolic pathway is the C6α-hydroxylation to form 6α-hydroxypaclitaxel, catalyzed predominantly by CYP2C8, a secondary but important pathway is the hydroxylation at the para-position of the 3'-phenyl ring, resulting in the formation of 3'-p-hydroxypaclitaxel[3]. This reaction is primarily mediated by the CYP3A4 isoenzyme[3]. Understanding the specifics of this metabolic conversion is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of novel taxane (B156437) analogs with improved metabolic stability.

Metabolic Pathway

The biotransformation of paclitaxel is a multi-step process involving several CYP enzymes. The initial hydroxylation events are critical for the detoxification and subsequent elimination of the drug.

-

Primary Metabolism: Paclitaxel is primarily metabolized to two main hydroxylated metabolites:

-

Secondary Metabolism: Both primary metabolites can undergo further hydroxylation to form a dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel[2]. This secondary metabolic step can be catalyzed by both CYP2C8 and CYP3A4.

The overall metabolic scheme is depicted in the following signaling pathway diagram.

Quantitative Data

The enzymatic conversion of paclitaxel to its hydroxylated metabolites can be described by Michaelis-Menten kinetics. The following tables summarize the available quantitative data for the formation of 3'-p-hydroxypaclitaxel and, for comparison, the major metabolite 6α-hydroxypaclitaxel.

Table 1: Michaelis-Menten Kinetic Parameters for Paclitaxel Metabolism

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| 3'-p-hydroxypaclitaxel | CYP3A4 | 30.6 | 1.2 | [3] |

| 6α-hydroxypaclitaxel | CYP2C8 | 5.2 | 26.8 | [3] |

Table 2: Relative Formation Rates of Paclitaxel Metabolites in Human Liver Microsomes

| Metabolite | Relative Formation Rate (Compared to 3'-p-hydroxypaclitaxel) | Source |

| 6α-hydroxypaclitaxel | ~2.3-fold higher | [4] |

Experimental Protocols

In Vitro Metabolism of Paclitaxel using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of paclitaxel.

Materials:

-

Human liver microsomes (pooled)

-

Paclitaxel

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/shaker (37°C)

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and human liver microsomes.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add paclitaxel (from a stock solution in a suitable solvent like acetonitrile, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Method for Quantification of Paclitaxel and 3'-p-Hydroxypaclitaxel

This protocol outlines a sensitive and specific method for the simultaneous quantification of paclitaxel and its metabolite in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient program to separate paclitaxel and its metabolites. A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a higher percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Paclitaxel: Monitor a specific precursor ion to product ion transition (e.g., m/z 854.4 -> 286.1).

-

3'-p-hydroxypaclitaxel: Monitor a specific precursor ion to product ion transition (e.g., m/z 870.4 -> 286.1).

-

Internal Standard: Use a suitable internal standard (e.g., a deuterated analog of paclitaxel) and monitor its specific MRM transition.

-

-

Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Sample Preparation (from in vitro metabolism assay):

-

The supernatant collected from the in vitro metabolism assay can be directly injected into the LC-MS/MS system or further diluted if necessary.

Conclusion

The metabolism of paclitaxel to 3'-p-hydroxypaclitaxel, primarily mediated by CYP3A4, represents a significant pathway in the biotransformation of this important anticancer agent. Although a minor pathway compared to 6α-hydroxylation, it contributes to the overall clearance and can be a source of inter-individual variability in drug response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the nuances of paclitaxel metabolism, explore potential drug-drug interactions, and guide the development of future taxane-based therapies with optimized metabolic profiles. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify these complex processes, aiding in both conceptual understanding and practical implementation in a laboratory setting.

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of paclitaxel and its metabolites using a mechanism-based model [page-meeting.org]

- 3. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3'-p-Hydroxy Paclitaxel-d5 for Research Applications

This technical guide provides an in-depth overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used chemotherapeutic agent, paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, pricing, and relevant technical data. It also outlines a general experimental protocol for its application as an internal standard and visualizes the metabolic pathway of paclitaxel.

Introduction

3'-p-Hydroxy paclitaxel is one of the main metabolites of paclitaxel, formed primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2C8 and CYP3A4.[1][2] The deuterated form, 3'-p-Hydroxy paclitaxel-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies. Its use in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of the non-deuterated metabolite in biological samples.[3] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, leading to more accurate and reliable results.

Suppliers and Pricing

Several chemical suppliers offer this compound for research purposes. Pricing is often not listed publicly and typically requires a quotation request. The following table summarizes the available information from various suppliers.

| Supplier | Product Code/CAT NO. | Molecular Formula | Molecular Weight | Pack Size | Pricing |

| Aquigen Bio Sciences | AQ-P000017 | C47H46D5NO15 | 874.9 | MG, GM, KG | Request a Quotation |

| Santa Cruz Biotechnology | sc-219509 | C47H46D5NO15 | 874.94 | Not specified | Request a Quotation |

| LGC Standards | TRC-H948897 | C47H46D5NO15 | 874.94 | 0.5 mg, 1 mg | Login for pricing |

| MedChemExpress (MCE) | HY-144149S | C47H46D5NO15 | 874.94 | 1 mg, 5 mg | Request a Quotation |

| Pharmaffiliates | PA STI 050530 | C47H46D5NO15 | 874.94 | Not specified | Enquire for pricing |

Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[4][5]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | Aquigen Bio Sciences[6] |

| Unlabelled CAS Number | 132160-32-8 | LGC Standards[4] |

| Molecular Formula | C47H46D5NO15 | Multiple Sources[4][5][6][7][8] |

| Molecular Weight | ~874.94 g/mol | Multiple Sources[4][5][6][9][8] |

| Typical Purity | High purity, often >98% (Requires Certificate of Analysis for lot-specific data) | General supplier information |

| Isotopic Enrichment | Typically >99% for deuterated positions (Requires Certificate of Analysis for lot-specific data) | General supplier information |

| Storage | Recommended storage conditions are typically provided on the Certificate of Analysis. Generally, it should be stored in a cool, dry place. | MedChemExpress[5] |

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS based bioanalytical methods for the quantification of 3'-p-Hydroxy paclitaxel in biological matrices like plasma, serum, or tissue homogenates. Below is a general experimental workflow.

General Workflow for LC-MS Quantification using a Deuterated Internal Standard

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Methodologies:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of non-deuterated 3'-p-Hydroxy paclitaxel into the same biological matrix as the samples.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Protein Precipitation: A common method for plasma samples. Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Use an appropriate water-immiscible organic solvent to extract the analyte and internal standard from the aqueous biological matrix.

-

Solid-Phase Extraction (SPE): Utilize a cartridge with a specific sorbent to bind the analyte and internal standard, wash away interferences, and then elute the compounds of interest.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a reverse-phase column (e.g., C18) with a gradient elution of mobile phases, typically consisting of water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection, monitoring specific precursor-to-product ion transitions for both 3'-p-Hydroxy paclitaxel and its deuterated internal standard.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

Paclitaxel Metabolism

Paclitaxel is extensively metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation to form active metabolites. The diagram below illustrates the formation of 3'-p-Hydroxy paclitaxel.

Caption: Metabolic pathway of paclitaxel.

Paclitaxel's Mechanism of Action and Signaling Pathways

Paclitaxel exerts its anticancer effects by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This process can trigger various downstream signaling pathways. While the specific signaling of the 3'-p-Hydroxy metabolite is not well-documented, it is understood that the parent compound, paclitaxel, influences key cellular pathways such as PI3K/AKT.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[10]

Caption: Paclitaxel's inhibitory effect on the PI3K/AKT signaling pathway.

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound MedChemExpress (MCE) [chembk.com]

- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3'-p-Hydroxy paclitaxel-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3'-p-Hydroxy paclitaxel-d5 (B16692) as an internal standard in pharmacokinetic (PK) studies of paclitaxel (B517696). The following sections detail the metabolic pathway of paclitaxel, a representative bioanalytical protocol for the quantification of paclitaxel and its metabolites in plasma, and a typical in vivo pharmacokinetic study workflow.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors. Its clinical efficacy and toxicity are closely related to its pharmacokinetic profile, which can exhibit significant inter-individual variability. Paclitaxel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites. The main metabolites found in human plasma are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951).[1] Understanding the pharmacokinetics of both the parent drug and its metabolites is crucial for optimizing dosing strategies and improving therapeutic outcomes.

The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification of analytes in biological matrices by mass spectrometry. 3'-p-Hydroxy paclitaxel-d5 is a deuterated analog of the 3'-p-hydroxypaclitaxel metabolite and serves as an ideal internal standard for its quantification in pharmacokinetic studies. Its use corrects for variability in sample preparation and instrument response, ensuring high-quality data.

Paclitaxel Metabolism

Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4 enzymes in the liver. CYP2C8 mediates the formation of 6α-hydroxypaclitaxel, while CYP3A4 is responsible for the formation of 3'-p-hydroxypaclitaxel. These primary metabolites can be further metabolized to dihydroxylated forms.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for paclitaxel and its major metabolites from a clinical study involving a 3-hour intravenous infusion of paclitaxel (250 mg/m²).

Table 1: Pharmacokinetic Parameters of Paclitaxel

| Parameter | Mean | Range |

| Cmax (µmol/L) | 6.91 | 3.08 - 8.98 |

| AUC (µmol/L·h) | 27.04 | 14.88 - 40.57 |

| Total Body Clearance (L/h) | 16.99 | 10.25 - 27.39 |

| T > 0.1 µmol/L (h) | 19.72 | 10.54 - 26.31 |

Data sourced from a study in advanced breast cancer patients.[1]

Table 2: Pharmacokinetic Parameters of Paclitaxel Metabolites

| Metabolite | Cmax (µmol/L) | AUC (µmol/L·h) |

| 6α-hydroxypaclitaxel | Data not specified | Data not specified |

| 3'-p-hydroxypaclitaxel | Data not specified | Data not specified |

| 6α,3'-p-dihydroxypaclitaxel | Data not specified | Data not specified |

While Cmax and AUC values for the metabolites were reported to be measured, specific mean and range values were not provided in the abstract.[1] Further studies provide linearity ranges for the quantification of these metabolites. For instance, a validated LC-MS/MS method demonstrated linearity from 1 to 1,000 ng/mL for both 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel in human plasma.[2]

Experimental Protocols

Representative Protocol for Quantification of Paclitaxel and Metabolites in Human Plasma using LC-MS/MS

This protocol is a representative example based on established methods for the analysis of paclitaxel and its metabolites.[2][3] It is recommended to perform a full method validation according to regulatory guidelines.

1. Materials and Reagents

-

Paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel reference standards

-

This compound (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

-

Methyl-tert-butyl ether (MTBE)

2. Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of paclitaxel, 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with methanol.

-

Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube (except for blank samples).

-

Add 500 µL of MTBE.

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.[2]

-

Freeze the samples at -80°C for 25 minutes to freeze the aqueous layer.[2]

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[2]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: Agilent 1200 SL or equivalent

-

Column: Phenomenex Synergi Polar-RP 80Å (4 µm, 50 x 2 mm) or equivalent[2]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 5 µL[2]

-

Mass Spectrometer: ABI SCIEX 4000Q or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

5. Data Analysis

-

Quantify the concentrations of paclitaxel and its metabolites using the peak area ratios of the analytes to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study of paclitaxel.

Protocol for a Preclinical In Vivo Pharmacokinetic Study

This protocol provides a general framework for a preclinical pharmacokinetic study in rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Animal Model

-

Select an appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice).

-

Acclimate the animals to the housing conditions for at least one week prior to the study.

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Drug Formulation and Administration

-

Prepare the paclitaxel formulation for intravenous administration (e.g., dissolved in a suitable vehicle such as a mixture of Cremophor EL and ethanol, then diluted with saline).

-

Administer the paclitaxel formulation to the animals via intravenous infusion at the desired dose.

3. Blood Sampling

-

Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Collect blood from a suitable site (e.g., tail vein, saphenous vein, or via cannulation).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Processing and Storage

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store the plasma samples at -20°C or -80°C until bioanalysis.

5. Bioanalysis

-

Analyze the plasma samples for paclitaxel and its metabolites using a validated LC-MS/MS method, as described in the previous protocol, using this compound as the internal standard.

6. Pharmacokinetic Analysis

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t1/2)

-

References

- 1. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Paclitaxel Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of paclitaxel (B517696) in plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Therapeutic drug monitoring and pharmacokinetic studies of paclitaxel are crucial for optimizing dosing regimens and minimizing toxicity.[1] Accurate and reliable quantification of paclitaxel in plasma is essential for these studies. This document details validated sample preparation methods to ensure the removal of interfering substances from the plasma matrix and the accurate measurement of paclitaxel concentrations.

Data Presentation: Quantitative Comparison of Sample Preparation Methods

The following table summarizes the quantitative performance of the different sample preparation methods for paclitaxel in human plasma.

| Method | Key Parameters | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) |

| Protein Precipitation | Acetonitrile (B52724) (3:1 v/v) | ~100% | 5.00–15,000 | 5.00 | < 15% |

| Liquid-Liquid Extraction | tert-Butyl methyl ether (TBME) | 96-99%[2] | 15-1500 | 15[2] | < 15% |

| Chloroform | Not explicitly stated | 10-100 | 10 | Not explicitly stated | |

| Solid-Phase Extraction | SOLA SPE Cartridges | 116%[3] | 0.1-10[3] | 0.1[3] | ≤6.6%[3] |

| CN Sep-pak Cartridge | >85%[4] | 5-500[4] | 5[4] | < 12%[4] |

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, which are then removed by centrifugation.

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)[5]

-

d5-paclitaxel internal standard (IS) solution (10.0 µg/mL)[5]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.[5]

-

Add 25 µL of the internal standard solution (d5-paclitaxel, 10.0 µg/mL).[5]

-

Add 200 µL of acetonitrile to the plasma sample.[5]

-

Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the tubes at 3700 rpm for 15 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer 100 µL of the supernatant to a clean tube.[5]

-

Add 50 µL of the mobile phase (e.g., acetonitrile/0.2% formic acid in water = 70:30, v/v).[5]

-

Vortex the final solution.

-

Inject an aliquot (e.g., 2 µL) of the resulting solution into the LC-MS/MS system for analysis.[5]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT.

Materials:

-

Human plasma samples

-

tert-Butyl methyl ether (TBME, HPLC grade)[6]

-

¹³C₆-labeled paclitaxel internal standard (IS) solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 200 µL of human plasma sample into a microcentrifuge tube.[6]

-

Add 20 µL of the internal standard solution (¹³C₆-paclitaxel).[6]

-

Add 1.3 mL of cold TBME to the tube.[6]

-

Vortex-mix the tube for approximately 2 minutes.[6]

-

Centrifuge the tube at 10,000 × g for 10 minutes.[6]

-

Transfer 1 mL of the upper organic supernatant to a clean tube.[6]

-

Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.[6]

-

Reconstitute the dried residue with 200 µL of a reconstitution solvent (e.g., methanol (B129727)–water containing 20mM sodium chloride (80:20, v/v)).[6]

-

Vortex-mix for 30 seconds.

-

Inject an aliquot into the analytical instrument.

Solid-Phase Extraction (SPE)

SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte of interest while interfering substances are washed away.

Materials:

-

Human plasma samples

-

Internal standard solution

-

SOLA™ SPE cartridges or plates[3]

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) solution (0.2 mM and 10 mM)[7]

-

SPE vacuum manifold or positive pressure processor

Protocol (using a generic polymeric SPE cartridge):

-

Conditioning: Condition the SPE cartridge by passing 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution.[7]

-

Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the internal standard solution. Briefly mix for 2 minutes and then add 100 µL of 0.2 mM ammonium acetate solution.[7]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of a methanol/10 mM ammonium acetate solution (20:80).[7]

-

Elution: Elute the paclitaxel and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

References

- 1. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]

- 2. ijcrr.com [ijcrr.com]

- 3. lcms.cz [lcms.cz]

- 4. High-performance liquid chromatography tandem mass spectrometry procedure with automated solid phase extraction sample preparation for the quantitative determination of paclitaxel (Taxol) in human plasma [pubmed.ncbi.nlm.nih.gov]

- 5. Bioequivalence of paclitaxel protein-bound particles in patients with breast cancer: determining total and unbound paclitaxel in plasma by rapid equilibrium dialysis and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

Application Note: Quantification of Paclitaxel and its Metabolites in Human Plasma using LC-MS/MS with Internal Standards

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of paclitaxel (B517696) and its two major metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with an internal standard for accurate and precise measurement. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of paclitaxel.

Introduction

Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3][4][5] The major metabolites formed are 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, which are pharmacologically less active than the parent drug.[2][6] Monitoring the plasma concentrations of paclitaxel and its metabolites is crucial for understanding its pharmacokinetics, metabolism, and potential drug-drug interactions, as well as for optimizing therapeutic regimens. This document outlines a validated LC-MS/MS method for the reliable quantification of paclitaxel and its key metabolites.

Metabolic Pathway of Paclitaxel

Paclitaxel is primarily metabolized in the liver. The cytochrome P450 enzyme CYP2C8 is responsible for the formation of the main metabolite, 6α-hydroxypaclitaxel, while CYP3A4 mediates the formation of p-3'-hydroxypaclitaxel.[3][5] Both of these metabolites can be further metabolized to dihydroxypaclitaxel.[3]

Experimental Protocol

This protocol describes the materials, sample preparation, LC-MS/MS conditions, and data analysis for the quantification of paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel in human plasma.

Materials and Reagents

-

Paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel reference standards

-

Internal Standard (IS): ¹³C₆-Paclitaxel or Docetaxel

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve paclitaxel, 6α-hydroxypaclitaxel, p-3'-hydroxypaclitaxel, and the internal standard in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with methanol to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation

A choice of either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed for sample cleanup and analyte enrichment.

A. Solid Phase Extraction (SPE) Protocol [7][8]

-

Condition an SPE cartridge with methanol followed by water.

-

To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE) Protocol [9][10][11]

-

To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex.

-

Add 1 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Standard HPLC or UPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[7][8] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[12] |

| Flow Rate | 0.2 - 0.4 mL/min[10][13] |

| Gradient | Optimized to separate paclitaxel, its metabolites, and the internal standard. A typical gradient starts with a low percentage of mobile phase B, which is then increased. |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Typical LC-MS/MS parameters.

MRM Transitions

The following table lists example MRM transitions for the analytes and a common internal standard. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Paclitaxel | 854.4 | 286.2 |

| 6α-hydroxypaclitaxel | 870.4 | 286.2 |

| p-3'-hydroxypaclitaxel | 870.4 | 509.2 |

| ¹³C₆-Paclitaxel (IS) | 860.4 | 509.2 |

| Docetaxel (IS) | 808.4 | 527.3 |

Table 2: Example MRM transitions for paclitaxel, its metabolites, and internal standards. [8][14]

Data Presentation

Calibration Curve and Linearity

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Paclitaxel | 0.5 - 1000[7][8] | > 0.99 |

| 6α-hydroxypaclitaxel | 0.25 - 500[7][8] | > 0.99 |

| p-3'-hydroxypaclitaxel | 0.25 - 500[7][8] | > 0.99 |

Table 3: Typical calibration curve parameters.

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

| Analyte | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Paclitaxel | Low, Medium, High | Within ±15% | < 15% |

| 6α-hydroxypaclitaxel | Low, Medium, High | Within ±15% | < 15% |

| p-3'-hydroxypaclitaxel | Low, Medium, High | Within ±15% | < 15% |

Table 4: Acceptance criteria for accuracy and precision.

Limits of Detection and Quantification

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) |

| Paclitaxel | 0.5[13] | 0.1[9] |

| 6α-hydroxypaclitaxel | 0.5[13] | 0.1 |

| p-3'-hydroxypaclitaxel | 0.5[13] | 0.1 |

Table 5: Typical lower limits of quantification and detection.

Conclusion

This application note details a sensitive and specific LC-MS/MS method for the simultaneous quantification of paclitaxel and its major metabolites in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a reliable tool for pharmacokinetic and metabolic studies in drug development and clinical research. The use of an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction Method for Paclitaxel from Serum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the solid-phase extraction (SPE) of paclitaxel (B517696) from human serum. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Introduction

Paclitaxel is a potent anti-mitotic agent widely used in chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Accurate quantification of paclitaxel in biological matrices like serum is essential for understanding its pharmacology and ensuring patient safety and efficacy. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

This application note details a robust SPE protocol for the extraction of paclitaxel from human serum, followed by analysis using LC-MS/MS. The method is reproducible and provides excellent recovery levels.[1]

Experimental Protocols

This section outlines a typical SPE protocol for the extraction of paclitaxel from serum. The protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific analytical requirements and available instrumentation.

Materials and Reagents

-

SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, SOLA™) are commonly used.[1][4]

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid

-

Internal Standard (IS): Docetaxel (B913) is a common internal standard for paclitaxel analysis.[1]

-

Sample Preparation

-

Thaw frozen serum samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 200 µL aliquot of serum, add 10 µL of the internal standard working solution (e.g., docetaxel in acetonitrile).[1]

-

For calibration standards and quality control (QC) samples, add 10 µL of the respective paclitaxel spiking solution. For blank samples, add 10 µL of acetonitrile.[1]

-

Vortex all samples for 30 seconds.

-

Centrifuge the samples at 5000 rpm for 5 minutes.[1]

Solid-Phase Extraction Procedure

The following steps are performed using a vacuum manifold.

-

Conditioning:

-

Loading:

-

Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

-

-

Washing:

-

Elution:

-

Elute paclitaxel and the internal standard with 400 µL of acetonitrile.[4]

-

Collect the eluate in a clean collection tube.

-

Post-Extraction

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[5]

-

Vortex the reconstituted sample for 2 minutes to ensure complete dissolution.[4]

-

Transfer the sample to an autosampler vial for analysis.

Data Presentation

The performance of the SPE method is evaluated through various validation parameters. The following tables summarize typical quantitative data obtained from validated methods for paclitaxel extraction from serum or plasma.

Table 1: Method Validation Parameters for Paclitaxel Quantification

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 10 ng/mL | [1] |

| 0.5 - 1000 ng/mL | [4] | |

| 10 - 100 ng/mL | ||

| Correlation Coefficient (r²) | > 0.99 | [1][6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| 1.2 nM | [7] | |

| 0.05 µg/mL | [3] | |

| Recovery | 76% - 116% | [1][7][8] |

| Precision (%CV) | ≤ 6.6% | [1] |

| < 11.3% | [5] | |

| Accuracy | 94.3% - 110.4% | [5] |

Table 2: Summary of Different SPE and Analytical Conditions for Paclitaxel

| SPE Cartridge | Analytical Method | LLOQ | Recovery | Reference |

| SOLA™ | LC-MS/MS | 0.1 ng/mL | 116% | [1] |

| C18 | HPLC-UV | 1.2 nM | 76% - 104% | [7] |

| CN 96-well plate | HPLC-MS/MS | 0.5 ng/mL | Within acceptable limits | [4] |

| Not specified | HPLC | 0.05 µg/mL | >90% | [3] |

Visualization

Experimental Workflow

Caption: Workflow for Solid-Phase Extraction of Paclitaxel from Serum.

Conclusion

The solid-phase extraction method detailed in this application note is a reliable and efficient technique for the isolation of paclitaxel from human serum. The protocol, when coupled with a sensitive analytical method like LC-MS/MS, allows for accurate and precise quantification of the drug. The provided data and workflow serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

- 1. lcms.cz [lcms.cz]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Liquid-Liquid Extraction of Paclitaxel and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] The analysis of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a fundamental and widely employed technique for the efficient recovery and purification of paclitaxel and its metabolites from complex sample matrices such as plasma, serum, tissue homogenates, and plant cell cultures.[3][4][5][6] This document provides detailed application notes and protocols for the liquid-liquid extraction of paclitaxel and its primary metabolites.

Paclitaxel Metabolism

Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[7] The two major isoenzymes involved are CYP2C8 and CYP3A4.[7][8] CYP2C8 is responsible for the formation of the main metabolite, 6α-hydroxypaclitaxel, while CYP3A4 leads to the formation of two minor metabolites, 3'-p-hydroxypaclitaxel (B27951) and 6α,3'-p-dihydroxypaclitaxel.[7][8][9] These hydroxylated metabolites are pharmacologically less active than the parent drug.[7]

Caption: Metabolic pathway of paclitaxel.

Principles of Liquid-Liquid Extraction for Paclitaxel

Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Due to its lipophilic nature, paclitaxel has a much higher affinity for various organic solvents than for aqueous media, enabling its efficient extraction from biological fluids and cell culture broths.[3] The choice of organic solvent is critical and influences the partition coefficient (a measure of the differential solubility) and the selectivity of the extraction.[3][4][6][10]

Experimental Data

Solvent Evaluation for Paclitaxel Extraction

The selection of an appropriate organic solvent is paramount for achieving high recovery and purity of paclitaxel. The following table summarizes the performance of various solvents in the liquid-liquid extraction of paclitaxel from plant cell culture broth.

| Organic Solvent | Partition Coefficient (Paclitaxel) | Single-Stage Fractional Recovery (%) | Selectivity (Paclitaxel over Cephalomannine) |

| Ethyl Acetate (B1210297) | 28 | ~97 | < 1 |

| Dichloromethane | 25 | ~97 | < 1 |

| Toluene | 16.9 | 94 | Not Reported |

| n-Hexane | 1.9 | 65 | 1.7 |

| 80:20 n-Hexane:Hexafluorobenzene | 2.4 ± 1.2 | 70 | 4.5 ± 2.5 |

| 95:5 n-Hexane:Tributylphosphate | 23.7 ± 2.7 | 95 | 1.0 ± 0.6 |

| 75:25 n-Hexane:Trioctylamine | 8.6 ± 2.3 | 82 | 0.6 ± 0.3 |

Data sourced from studies on paclitaxel extraction from plant cell culture broth.[3][10]

Influence of pH on Paclitaxel Extraction

The pH of the aqueous phase can influence the extraction efficiency, particularly for certain solvents. Paclitaxel is most stable in the pH range of 4.0 to 8.0.[3]

| Solvent | pH | Partition Coefficient (Paclitaxel) | Selectivity (Paclitaxel over Cephalomannine) |

| n-Hexane | 4.0 | ~4 | ~4.5 |

| 6.0-7.0 | ~2 | ~1.7 | |

| 8.0 | ~4 | ~2.5 | |

| Dichloromethane | 4.0-8.0 | ~20 | ~0.8 |

| Ethyl Acetate | 4.0 | ~16 | ~0.7 |

| 6.0-8.0 | >30 | ~0.9 |

Data illustrates the effect of aqueous phase pH on extraction performance.[3]

Experimental Protocols

The following protocols are generalized procedures for the liquid-liquid extraction of paclitaxel and its metabolites from biological samples. Optimization may be required for specific sample types and analytical methods.

Protocol 1: Extraction of Paclitaxel from Human Plasma

This protocol is suitable for the analysis of paclitaxel and its major metabolites (6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel) in human plasma, often followed by LC-MS/MS analysis.[11]

Materials:

-

Human plasma samples

-

Internal standard solution (e.g., Docetaxel)

-

Diethyl ether (or other suitable organic solvent)

-

Sodium acetate buffer (pH 5.0)

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase for LC-MS/MS)

Procedure:

-

To 250 µL of plasma in a centrifuge tube, add 25 µL of the internal standard solution.

-

Add 50 µL of sodium acetate buffer (pH 5.0) and vortex briefly.

-

Add 6 mL of diethyl ether as the extraction solvent.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.[12]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).

-

Vortex to dissolve the residue.

-

The sample is now ready for analysis by LC-MS/MS.

Protocol 2: Extraction of Paclitaxel from Plant Cell Culture

This protocol is designed for the recovery of paclitaxel from a plant cell culture medium.

Materials:

-

Plant cell culture broth containing paclitaxel

-

Selected organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like 80:20 n-hexane:hexafluorobenzene for improved selectivity)

-

Separatory funnel

-

Rotary evaporator or other solvent evaporation system

-

Methanol (B129727) for reconstitution

Procedure:

-

Combine the plant cell culture broth and the chosen organic solvent in a separatory funnel, typically in a 1:1 volume ratio.[10]

-

Shake the funnel vigorously for several minutes to ensure thorough mixing and partitioning of paclitaxel into the organic phase.

-

Allow the phases to separate. The denser layer (often the organic phase with solvents like dichloromethane) will be at the bottom.

-

Drain the organic phase into a collection flask.

-

For higher recovery, the aqueous phase can be re-extracted with a fresh portion of the organic solvent.

-

Combine the organic extracts.

-

Evaporate the organic solvent using a rotary evaporator to obtain the crude paclitaxel extract.

-

The crude product can be redissolved in a solvent like methanol for further purification, typically by high-performance liquid chromatography (HPLC).[3][10]

Experimental Workflow

Caption: General workflow for liquid-liquid extraction of paclitaxel.

Conclusion

Liquid-liquid extraction remains a robust and versatile method for the isolation and purification of paclitaxel and its metabolites from a variety of complex matrices. The choice of solvent, pH, and the potential use of extractants are key parameters that can be optimized to achieve high recovery and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement effective extraction strategies for their specific analytical needs in the field of paclitaxel research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-conferences.org [bio-conferences.org]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

Application Note: High-Throughput Quantification of Paclitaxel in Tissue Using LC-MS/MS

Introduction

Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of normal cell division.[1] Understanding the distribution of paclitaxel in different tissues is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity. This application note details a robust and sensitive bioanalytical method for the quantification of paclitaxel in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from tissue homogenization and extraction to final analysis, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Materials and Reagents

-

Paclitaxel analytical standard

-

Docetaxel (Internal Standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid and acetic acid

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Control tissue matrix (e.g., liver, tumor) from untreated animals

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Tissue homogenizer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

Standard Solution Preparation

Stock solutions of paclitaxel and the internal standard (docetaxel) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with methanol to achieve a range of concentrations for the calibration curve.[1]

Sample Preparation: Tissue Homogenization and Extraction

-

Tissue Homogenization: Accurately weigh approximately 0.1 g of tissue and place it in a 2 mL centrifuge tube. Add a 3-fold weight of a homogenization solution (e.g., a 1:1 mixture of normal saline and acetonitrile) to the tissue. Homogenize the tissue sample until a uniform consistency is achieved. For some applications, tissue can be homogenized in normal saline.[3][4]

-

Internal Standard Spiking: To 100 µL of the tissue homogenate, add a specific volume of the internal standard working solution.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): A commonly used method involves adding an organic solvent to the homogenized tissue sample. For instance, add 2 mL of methyl tert-butyl ether (MTBE) to the sample, vortex for 3 minutes, and then centrifuge at 3000 x g for 10 minutes.[1] Transfer the upper organic layer to a clean tube. Another option is to use diethyl ether for extraction.[3][4]

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be employed for sample cleanup. Condition an appropriate SPE cartridge with methanol followed by water. Load the sample, wash with a weak solvent to remove interferences, and then elute the analyte with a strong solvent.[5][6]

-

Protein Precipitation: For a simpler, high-throughput approach, protein precipitation can be used. Add 300 µL of acetonitrile containing the internal standard to 100 µL of tissue homogenate, vortex, and centrifuge to pellet the precipitated proteins.[7]

-

-

Evaporation and Reconstitution: Evaporate the collected organic layer or eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[8] Vortex the sample to ensure complete dissolution.

-

Final Sample Preparation: Centrifuge the reconstituted sample to remove any particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for separation.[5][6]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with a small percentage of an acid like acetic acid or formic acid to improve peak shape and ionization efficiency.[9] A gradient or isocratic elution can be employed.

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[1][8]

-

Injection Volume: Inject 5-50 µL of the prepared sample onto the column.[8][9]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of paclitaxel.[1]

-

Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for paclitaxel and the internal standard (docetaxel) should be optimized. Common transitions for paclitaxel are m/z 854.4 → 286.2 and m/z 876.3 → 307.9.[1][10] For docetaxel, a common transition is m/z 830.3 → 549.1.[1]

-

Data Presentation

The following table summarizes typical quantitative data for the bioanalytical method of paclitaxel in biological matrices.

| Parameter | Value | Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Plasma/Serum | [2][8][9] |

| 0.25 - 0.5 ng/mL | Plasma/Tumor | [5][6][10] | |

| 0.2 ng/mL | Rat Plasma | [1] | |

| Upper Limit of Quantification (ULOQ) | 10 - 1000 ng/mL | Plasma/Serum | [2][9] |

| 500 - 1000 ng/mL | Plasma/Tumor | [5][6][10] | |

| Linearity (r²) | > 0.99 | Various | [2] |

| Extraction Recovery | 62.1% - 87.4% | Tissue/Plasma | [3][4] |

| 89.4% - 95.2% | Plasma/Tumor | [6] | |

| > 90% | Rat Plasma | [1] | |

| Precision (%RSD) | < 15% | Various | [1][5][6] |

| Accuracy (%Bias) | Within ± 15% | Various | [1][5][6] |

Visualizations

Caption: Workflow for Paclitaxel Quantification in Tissue.

Caption: Common Extraction Methods for Paclitaxel from Tissue.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lcms.cz [lcms.cz]

- 3. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]

- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 3'-p-Hydroxy paclitaxel-d5 in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its clinical efficacy can be significantly influenced by drug-drug interactions (DDIs), primarily occurring at the level of metabolic enzymes. Paclitaxel is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, with two major pathways: hydroxylation at the 6α position to form 6α-hydroxypaclitaxel, catalyzed by CYP2C8, and hydroxylation at the 3'-p position of the C-13 side chain to produce 3'-p-hydroxypaclitaxel (B27951), mediated by CYP3A4.[1][3][4] These metabolites are significantly less active than the parent drug.[2][4] Therefore, inhibition or induction of CYP2C8 or CYP3A4 by co-administered drugs can alter paclitaxel's plasma concentrations, potentially leading to increased toxicity or reduced therapeutic effect.[5]

This document provides detailed application notes and protocols for utilizing 3'-p-Hydroxy paclitaxel-d5 (B16692) in in vitro DDI studies to assess the potential of new chemical entities (NCEs) to interfere with the CYP3A4-mediated metabolism of paclitaxel. The use of a deuterated internal standard like 3'-p-Hydroxy paclitaxel-d5 is critical for achieving accurate and precise quantification of the 3'-p-hydroxypaclitaxel metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Principle of the Assay

The core of this application is an in vitro drug metabolism study using human liver microsomes (HLMs), which are rich in CYP enzymes. Paclitaxel is incubated with HLMs in the presence and absence of a test compound. The formation of 3'-p-hydroxypaclitaxel is measured by LC-MS/MS. A reduction in the formation of this metabolite in the presence of the test compound indicates inhibition of CYP3A4. This compound is used as an internal standard to correct for variability in sample preparation and instrument response, ensuring high-quality quantitative data.

Materials and Reagents

-

Paclitaxel

-

3'-p-Hydroxy paclitaxel

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Test compound (NCE)

-

Positive control inhibitor (e.g., Ketoconazole (B1673606), a known CYP3A4 inhibitor)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

96-well plates

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of paclitaxel.

a. Preparation of Solutions:

-